molecular formula C25H46O14P2 B3232748 Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate CAS No. 134606-34-1

Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate

Cat. No.: B3232748
CAS No.: 134606-34-1
M. Wt: 632.6 g/mol
InChI Key: UNXRGZHZKHCCJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate: is a versatile organophosphorus compound with the molecular formula C25H46O14P2 and a molecular weight of 632.6 g/mol . This compound is characterized by its four pivaloyloxy (trimethylacetyl) groups attached to a central methylenediphosphonate core. The pivaloyloxy groups provide stability and control over hydrolysis rates, making it a valuable reagent in various chemical reactions.

Preparation Methods

The synthesis of Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate typically involves a modified Horner-Wadsworth-Emmons (HWE) olefination . This method includes the reaction of an aldehyde with this compound under specific conditions to yield the desired product . The reaction conditions are carefully controlled to achieve high yield and purity . Industrial production methods may involve scaling up this synthetic route with optimized reaction parameters to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form phosphonate esters.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: Substitution reactions involving this compound often use common reagents such as nucleophiles and bases.

Scientific Research Applications

Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate is widely used in scientific research due to its unique properties and reactivity . Some of its applications include:

    Chemistry: It serves as an efficient phosphorus source in the synthesis of phosphonate esters.

    Biology: This compound is used in the study of RNA interference (RNAi) and gene silencing.

    Industry: The compound is utilized in various industrial processes that require stable phosphorus-containing reagents.

Comparison with Similar Compounds

Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of stability, reactivity, and versatility in various scientific and industrial applications.

Properties

IUPAC Name

[bis(2,2-dimethylpropanoyloxymethoxy)phosphorylmethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H46O14P2/c1-22(2,3)18(26)32-13-36-40(30,37-14-33-19(27)23(4,5)6)17-41(31,38-15-34-20(28)24(7,8)9)39-16-35-21(29)25(10,11)12/h13-17H2,1-12H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXRGZHZKHCCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCOP(=O)(CP(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H46O14P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate
Reactant of Route 3
Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate
Reactant of Route 4
Reactant of Route 4
Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate
Reactant of Route 5
Reactant of Route 5
Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate
Reactant of Route 6
Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.